2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde
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Description
Synthesis Analysis
The synthesis of 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes can be achieved from corresponding 3-bromomethyl compounds using the Sommelet reaction (yielding 65%) or the Krohnke reaction (yielding 30%). These methods highlight the reactivity and transformation potential of the bromomethyl precursor into valuable halogenated aldehydes (Shanta & Scrowston, 1967).
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is characterized by the presence of a thiophene ring, contributing to its electronic properties, and the halogen atoms, which add to its reactivity. The aldehyde group facilitates further chemical modifications, making it a pivotal intermediate in various synthetic routes.
Chemical Reactions and Properties
This compound undergoes typical aromatic aldehyde reactions, including the Doebner reaction with malonic acid, leading to the formation of condensation products. Its structure allows for Friedel-Crafts acetylation, resulting in 3-acetyl derivatives, which can further participate in Mannich reactions to yield keto-amine compounds (Shanta & Scrowston, 1967).
Scientific Research Applications
Applications in Organic Electronics
Liquid Crystalline Semiconducting Molecules :2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde derivatives have been employed in the synthesis of benzothieno[3,2-b]benzothiophene (BTBT)-based soluble semiconducting molecules. These molecules exhibit liquid crystalline properties and are used in organic thin-film transistors (OTFTs). After annealing at specific temperatures, the TFT device performance improved significantly, indicating their potential in electronic applications (Jung et al., 2010).
Applications in Material Chemistry
Synthesis of Antimicrobial Compounds :3-Chloro-1-benzothiophene derivatives synthesized from 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde and related compounds have shown potential in antimicrobial applications. These compounds, when synthesized and tested, displayed significant antibacterial activity, suggesting their use in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Applications in Synthetic Chemistry
Regioselective Synthesis :The compound has been used in regioselective synthesis protocols, indicating its utility in preparing complex organic molecules with high precision. This involves chemo- and regioselective reactions, demonstrating the compound's role in sophisticated organic synthesis processes (Bar, 2021).
Applications in Biochemistry
Studies on Biological Activity :Though not directly involving 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde, studies on related thiophene derivatives have assessed their biological activity, particularly their antimicrobial effects. This points to the potential of thiophene compounds in biological research and their possible therapeutic applications (Morley & Matthews, 2006).
properties
IUPAC Name |
2-bromo-5-chloro-1-benzothiophene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-9-7(4-12)6-3-5(11)1-2-8(6)13-9/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQNHUYKNRMBTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(S2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347617 |
Source
|
Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |
CAS RN |
680212-97-9 |
Source
|
Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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